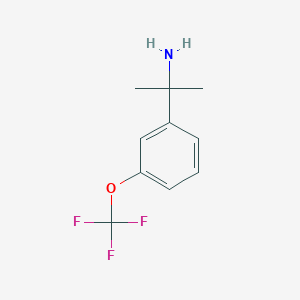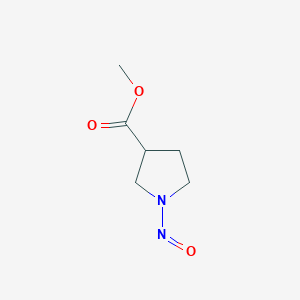methanone](/img/structure/B13505397.png)
[(2-Fluoropyridin-3-yl)sulfanyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoropyridin-3-yl)sulfanylmethanone is a chemical compound with the molecular formula C12H8FNOS and a molecular weight of 233.26 g/mol . This compound features a fluoropyridine moiety attached to a phenyl group via a sulfanyl linkage. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-3-yl)sulfanylmethanone typically involves the reaction of 2-fluoropyridine with a suitable thiol reagent under controlled conditions. One common method involves the use of benzenecarbothioic acid, S-(2-fluoro-3-pyridinyl) ester as a starting material . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of (2-Fluoropyridin-3-yl)sulfanylmethanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(2-Fluoropyridin-3-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(2-Fluoropyridin-3-yl)sulfanylmethanone has several applications in scientific research:
作用機序
The mechanism of action of (2-Fluoropyridin-3-yl)sulfanylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity . The sulfanyl group may also play a role in the compound’s binding affinity and specificity .
類似化合物との比較
(2-Fluoropyridin-3-yl)sulfanylmethanone can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: A simpler fluorinated pyridine with different reactivity and biological properties.
3-Fluoropyridine: Another fluorinated pyridine with distinct chemical behavior.
4-Fluoropyridine: Exhibits different substitution patterns and reactivity compared to (2-Fluoropyridin-3-yl)sulfanylmethanone.
The uniqueness of (2-Fluoropyridin-3-yl)sulfanylmethanone lies in its combination of a fluoropyridine moiety with a phenyl group via a sulfanyl linkage, which imparts distinct chemical and biological properties .
特性
分子式 |
C12H8FNOS |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
S-(2-fluoropyridin-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C12H8FNOS/c13-11-10(7-4-8-14-11)16-12(15)9-5-2-1-3-6-9/h1-8H |
InChIキー |
OWNVRDZVXTUNNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)SC2=C(N=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


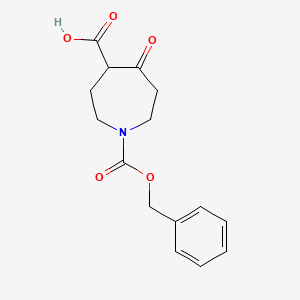
![2-Azaspiro[3.3]heptan-5-one](/img/structure/B13505337.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride](/img/structure/B13505338.png)

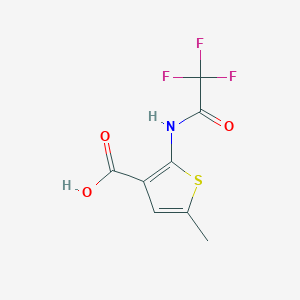
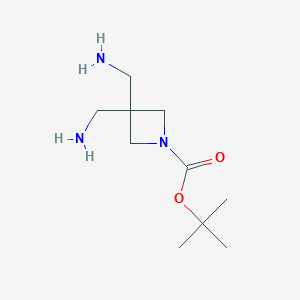
![tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate](/img/structure/B13505373.png)
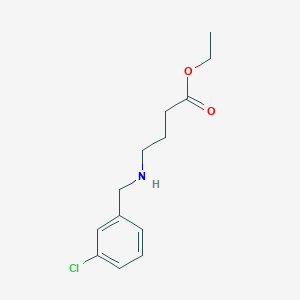
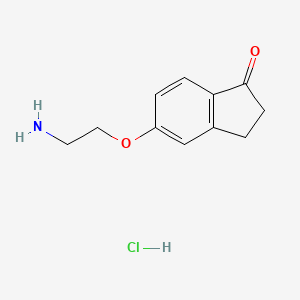
![tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B13505388.png)
![[4-(2,3-Difluorophenoxy)phenyl]methanol](/img/structure/B13505392.png)
